methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Overview
Description
Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a butanoate ester group, a hydroxy group, and an isoindoline moiety. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, influencing a range of biological activities .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the condensation of an appropriate isoindoline derivative with a butanoate ester. One common method involves the reaction of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindoline moiety can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate.
Reduction: Formation of 3-hydroxy-2-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)butanoate.
Substitution: Formation of various substituted butanoate derivatives.
Scientific Research Applications
Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-indol-2-yl)butanoate
- Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-quinolin-2-yl)butanoate
- Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-benzimidazol-2-yl)butanoate
Uniqueness: Methyl 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is unique due to the presence of the isoindoline moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
methyl 3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(15)11(13(17)18-2)14-7-9-5-3-4-6-10(9)12(14)16/h3-6,8,11,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKGNTVKMANDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N1CC2=CC=CC=C2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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